molecular formula C19H34O2Si B3098673 2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol CAS No. 134098-64-9

2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol

Cat. No. B3098673
CAS RN: 134098-64-9
M. Wt: 322.6 g/mol
InChI Key: LEPOIKNNNYOMGC-UHFFFAOYSA-N
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Description

2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol is a versatile reagent commonly employed in synthetic glycobiology. It exhibits dual functionality as both an aldol donor and an aldol acceptor in stereocontrolled reactions. The compound plays a crucial role in the total synthesis of several natural products, including (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A. Additionally, it contributes to the construction of key subunits in complex molecules, such as the tetrahydropyran moiety in (–)-dactylodide .


Synthesis Analysis

The synthesis of This compound involves several steps. One common approach includes the reaction of (tert-Butyldimethylsilyloxy)acetaldehyde with an appropriate precursor. The tert-butyldimethylsilyl (TBS) group serves as a protecting group for the phenolic hydroxyl, allowing subsequent functionalization. The overall synthetic strategy aims for high stereoselectivity and efficient yield .


Molecular Structure Analysis

The compound’s molecular structure consists of a phenolic ring substituted with two methyl groups at positions 3 and 5. The tert-butyldimethylsilyl (TBS) group is attached to the phenolic oxygen, providing stability and facilitating subsequent reactions. The tertiary butyl group at position 2 enhances steric hindrance, influencing reactivity and selectivity .


Chemical Reactions Analysis

  • Subsequent Elaborations : The compound serves as a building block for complex natural product syntheses .


Physical And Chemical Properties Analysis

  • Boiling Point : Estimated to be around 165-167°C .
  • Density : Approximately 0.915 g/mL at 25°C .
  • Refractive Index : n20/D = 1.432 (literature value) .

Mechanism of Action

Target of Action

This compound is a derivative of tert-Butyldimethylsilyloxyacetaldehyde, which is commonly used in synthetic glycobiology .

Mode of Action

It’s known that tert-butyldimethylsilyloxyacetaldehyde, a related compound, can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that “2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol” might interact with its targets in a similar manner.

Biochemical Pathways

Given its structural similarity to tert-butyldimethylsilyloxyacetaldehyde, it may be involved in the production of erythrose , a four-carbon monosaccharide found in the pentose phosphate pathway. This pathway is crucial for the generation of NADPH and the synthesis of nucleotides.

Safety and Hazards

  • Precautionary Measures : Handle with care; follow standard laboratory safety protocols .

properties

IUPAC Name

2-[4-[tert-butyl(dimethyl)silyl]oxy-2-methylbutan-2-yl]-3,5-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O2Si/c1-14-12-15(2)17(16(20)13-14)19(6,7)10-11-21-22(8,9)18(3,4)5/h12-13,20H,10-11H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPOIKNNNYOMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(C)(C)CCO[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol
Reactant of Route 2
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2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol
Reactant of Route 3
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2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol
Reactant of Route 4
2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol
Reactant of Route 5
2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol
Reactant of Route 6
2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol

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